molecular formula C11H13N5O B2589587 N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide CAS No. 921055-00-7

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide

Cat. No.: B2589587
CAS No.: 921055-00-7
M. Wt: 231.259
InChI Key: SHXVOGDPFKHTQU-UHFFFAOYSA-N
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Description

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a synthetic organic compound featuring a 1-phenyltetrazole core linked to a propanamide group via a methyl bridge. The tetrazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role as a bioisostere for carboxylic acids, while the propanamide moiety provides hydrogen-bonding capabilities.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-11(17)12-8-10-13-14-15-16(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXVOGDPFKHTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NN=NN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide can be achieved through various methods. . This reaction is typically catalyzed by copper and can be performed under mild conditions, making it an efficient and eco-friendly method.

Another synthetic route involves the reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2] cycloaddition with dicyandiamide and sodium azide . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves the use of microwave-assisted synthesis. This method accelerates the reaction rate and increases the yield while reducing the energy consumption and reaction time . The use of water as a solvent and moderate reaction conditions further enhances the eco-friendliness of this approach.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Tetrazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of these acids . This interaction can lead to the inhibition of enzymes or modulation of receptor activity, resulting in various pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to tetrazole-containing amides and related derivatives from the evidence:

Compound Name Key Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide (Target) 1-Phenyltetrazole, propanamide C₁₁H₁₂N₅O 248.25 Not reported Potential enzyme inhibition, ligand
Benzyl-N-({[(1S)-1-(1H-tetrazol-5-yl)ethyl]carbamoyl}methyl)carbamate Tetrazole, carbamate, benzyl C₁₄H₁₇N₅O₃ 303.32 Not reported Alanine racemase inhibition
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide Oxadiazole, sulfanyl, thiazole C₁₆H₁₇N₅O₂S₂ 375.47 134–178 Antimicrobial activity (inferred)
Olmesartan medoxomil Tetrazole, imidazole, dioxolane C₂₉H₃₀N₆O₆ 558.59 Not reported Angiotensin II receptor blocker
4-({N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-1-phenylformamido}methyl)-N-hydroxybenzamide Benzyltetrazole, hydroxybenzamide C₂₅H₂₃N₅O₃ 441.49 108 HDAC inhibition
Copper complex of 3,3-disulfanediyl-bis(N-((1H-benzimidazol-2-yl)methyl)propanamide Benzimidazole, propanamide, disulfane C₂₀H₂₂N₆O₂S₂ 442.56 Not reported Catalytic alcohol oxidation

Key Differences and Implications

Conversely, the sulfanyl-linked oxadiazole in introduces polarity, reducing solubility .

Amide Linkage Variations :

  • The propanamide chain in the target compound differs from carbamates () and hydroxybenzamides (). Propanamide’s shorter alkyl chain may reduce steric hindrance, favoring interactions with enzymes or metal ions (e.g., copper in ) .

Biological Activity :

  • Tetrazole derivatives like Olmesartan () and Valsartan () act as angiotensin receptor blockers, suggesting the target compound’s tetrazole could similarly modulate cardiovascular targets. However, the absence of a biphenyl group (as in Valsartan) may limit such activity .
  • Compounds in exhibit histone deacetylase (HDAC) inhibition, implying that the target’s propanamide could serve as a zinc-binding group in analogous mechanisms .

Compounds with sulfanyl or disulfane groups () exhibit higher melting points due to stronger intermolecular forces .

Biological Activity

N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H14N6O
Molecular Weight: 246.28 g/mol
CAS Number: [to be confirmed]

The compound features a phenyl group attached to a tetrazole ring, which is known for its diverse biological activities. The presence of the propanamide moiety further enhances its potential interactions within biological systems.

Research indicates that compounds containing tetrazole rings can exhibit various biological activities, including:

  • Antitumor Activity: Tetrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects: Some tetrazole derivatives demonstrate anticonvulsant properties, suggesting potential use in epilepsy treatment.
  • Antimicrobial Properties: The structural features of tetrazoles contribute to their ability to combat bacterial and fungal infections.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation
AnticonvulsantReduction in seizure frequency
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antitumor Activity Study:
    A study explored the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins.
  • Anticonvulsant Activity Investigation:
    In a model of induced seizures in rodents, the compound demonstrated a notable reduction in seizure duration and frequency. The study indicated that the compound modulates neurotransmitter release and enhances GABAergic activity.
  • Antimicrobial Efficacy Assessment:
    Tests against common bacterial strains showed that this compound has potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the tetrazole ring is critical for its interaction with biological targets. Modifications on the phenyl ring or propanamide group can significantly alter its efficacy and selectivity.

Q & A

Q. What are the standard synthetic routes for N-[(1-Phenyl-1,2,3,4-tetrazol-5-yl)methyl]propanamide, and what key parameters must be controlled during synthesis?

  • Methodological Answer : The synthesis typically involves:
  • Tetrazole ring formation : Cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ethanol at 80°C for 12 hours) .
  • Amide coupling : Reaction of the tetrazole intermediate with propanoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate the final product .
    Key parameters to control include:
  • Temperature : Excessive heat during cyclization can lead to side reactions (e.g., decomposition of azide intermediates) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility during coupling reactions .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, with tetrazole protons appearing as singlet peaks near δ 8.5–9.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion at m/z 286.12) .
  • X-ray Crystallography : Resolves bond angles and spatial conformation of the tetrazole-phenyl-propanamide backbone .
  • HPLC : Quantifies purity (>95% for biological assays) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during the synthesis of tetrazole-containing propanamide derivatives?

  • Methodological Answer :
  • Temperature Optimization : For cyclization, a stepwise increase from 60°C to 80°C minimizes byproducts (e.g., unreacted nitriles) .
  • Catalyst Screening : Lewis acids like ZnCl2_2 (5 mol%) accelerate tetrazole formation by stabilizing transition states .
  • Solvent Selection : Replacing ethanol with DMF in coupling steps enhances reaction rates due to better nucleophile activation .
  • In-line Monitoring : Use FTIR to track nitrile consumption (disappearance of C≡N stretch at ~2200 cm1^{-1}) .

Q. What strategies are recommended for resolving contradictions in spectral data (e.g., NMR vs. X-ray crystallography) when characterizing this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR (dynamic solution-state data) with X-ray (static solid-state data) to confirm tautomeric forms of the tetrazole ring (1H vs. 2H tautomers) .
  • DFT Calculations : Predict NMR chemical shifts using Gaussian software to match experimental data, resolving ambiguities in peak assignments .
  • Variable-Temperature NMR : Detect conformational flexibility (e.g., rotameric propanamide groups) by acquiring spectra at 25°C and −40°C .

Q. How should researchers design experiments to evaluate the biological activity of this compound, considering its structural features?

  • Methodological Answer :
  • Target Selection : Prioritize proteins with known tetrazole affinity (e.g., cyclooxygenase-2 for anti-inflammatory studies) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified phenyl (e.g., fluorinated) or propanamide (e.g., methylated) groups to probe pharmacophore requirements .
  • In Vitro Assays : Use enzyme inhibition assays (IC50_{50} determination) and cytotoxicity screens (MTT assay on cancer cell lines) .

Q. What computational methods are appropriate for predicting the reactivity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2) .
  • Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes in aqueous environments .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions (e.g., hydrogen bonding with catalytic residues) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for structurally similar tetrazole-propanamide derivatives?

  • Methodological Answer :
  • Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HeLa) and assay protocols (e.g., incubation time, serum concentration) .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed propanamide) that may affect activity .
  • Meta-Analysis : Compare datasets across ≥3 independent studies to identify trends (e.g., logP correlations with cytotoxicity) .

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